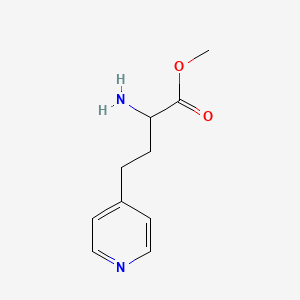

Methyl 2-amino-4-(pyridin-4-yl)butanoate

Description

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

methyl 2-amino-4-pyridin-4-ylbutanoate |

InChI |

InChI=1S/C10H14N2O2/c1-14-10(13)9(11)3-2-8-4-6-12-7-5-8/h4-7,9H,2-3,11H2,1H3 |

InChI Key |

WTWLTZVIODZVEB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CCC1=CC=NC=C1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(pyridin-4-yl)butanoate typically involves the reaction of 4-pyridinecarboxaldehyde with a suitable amine and esterification agents. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(pyridin-4-yl)butanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 2-amino-4-(pyridin-4-yl)butanoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(pyridin-4-yl)butanoate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with Methyl 2-amino-4-(pyridin-4-yl)butanoate, enabling comparative analysis:

Compound A : Ethyl 4-oxo-4-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)amino)butanoate

- Structure: Contains a pyridin-2-yl group attached to a piperidine ring, linked via a methylamino group to a keto-substituted butanoate ester.

- Key Features :

- Pyridine at the ortho (2nd) position: Alters electronic distribution compared to para substitution.

- Piperidine ring: Introduces conformational rigidity and basicity.

- Keto group (4-oxo): Enhances hydrogen-bond acceptor capacity.

- Molecular Weight : 319.4 g/mol .

Compound B : 2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl)pyridin-3-yl)-1-(4-Substituted Phenyl)pyridine

- Structure : A bipyridine derivative with chloro and aryl substituents.

- Aryl groups: Enhance π-π stacking interactions. Absence of ester group: Reduces hydrolytic liability compared to ester-containing analogues .

Compound C : Methyl 2-amino-4-(pyridin-3-yl)butanoate (Hypothetical Analogue)

- Structure : Differs in pyridine substitution (meta/3rd position).

- Key Features :

- Pyridin-3-yl group: Alters steric and electronic interactions compared to para substitution.

Comparative Data Table

Pharmacological and Physicochemical Implications

Pyridine Substitution Position :

- Para (4th) vs. ortho (2nd) substitution (Compound A) affects binding to targets like enzymes or receptors. Para-substituted pyridines often exhibit better alignment with planar active sites, while ortho-substituted derivatives may induce steric hindrance .

Ester vs. Compound B’s non-ester structure may offer greater metabolic stability .

Amino Group Reactivity: The amino group in this compound allows for derivatization (e.g., acetylation, peptide coupling), whereas Compound A’s methylamino group is constrained by the piperidine ring .

Piperidine and Rigidity: Compound A’s piperidine ring may enhance binding to targets requiring three-dimensional complementarity (e.g., GPCRs), contrasting with the more flexible butanoate chain in the parent compound .

Biological Activity

Methyl 2-amino-4-(pyridin-4-yl)butanoate is a compound that has attracted attention in the field of medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides an in-depth exploration of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following features:

- Molecular Formula : C₁₁H₁₄N₂O₂

- Molecular Weight : Approximately 194.23 g/mol

- Structural Components : The compound contains a pyridine ring and a butanoate ester, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, influencing metabolic pathways.

- Receptor Interaction : Its structural moieties allow it to interact with specific receptors, potentially modulating signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, possibly by disrupting bacterial metabolic functions.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial activity. Studies have shown that it can inhibit the growth of certain bacteria, suggesting its potential as a therapeutic agent against bacterial infections. The exact mechanism remains to be fully elucidated; however, it is believed that the compound interferes with critical metabolic processes in bacteria .

Anticancer Potential

In vitro studies have highlighted the anticancer properties of this compound. It has been shown to inhibit the proliferation of cancer cell lines, including those associated with gastric cancer. The compound's ability to induce apoptosis in cancer cells has been documented, indicating its potential as a chemotherapeutic agent .

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Strong inhibition |

| MCF7 (Breast) | 17.02 | Moderate inhibition |

| AGS (Gastric) | 11.73 | Significant inhibition |

Case Studies

- Study on Antimicrobial Effects : A study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results showed a notable reduction in bacterial growth at concentrations as low as 10 μg/mL, indicating potent antimicrobial activity .

- Cancer Cell Proliferation Inhibition : Another research project focused on the effects of this compound on gastric cancer cells. The results revealed that treatment with this compound significantly decreased cell viability and induced apoptosis, with an IC50 value of approximately 11 μM .

Future Directions

While preliminary findings are promising, further research is essential to:

- Elucidate the detailed mechanisms underlying its biological activities.

- Conduct in vivo studies to assess its therapeutic efficacy and safety profile.

- Explore potential modifications to enhance its pharmacological properties.

Q & A

Q. Q1. What are the recommended synthetic routes for Methyl 2-amino-4-(pyridin-4-yl)butanoate, and how do reaction conditions influence yield?

A1. this compound is typically synthesized via multi-step reactions involving:

- Step 1 : Condensation of a pyridine-containing precursor (e.g., 4-pyridinyl aldehyde) with an amino acid ester under inert atmosphere (N₂ or Ar) to form the backbone.

- Step 2 : Esterification or transesterification to introduce the methyl ester group.

- Step 3 : Purification via column chromatography or recrystallization .

Key factors affecting yield include: - Temperature control (elevated temperatures for cyclization, room temperature for esterification).

- Catalyst selection (e.g., HATU for amide coupling, acid/base for ester formation).

- Solvent choice (polar aprotic solvents like DMF enhance nucleophilicity) .

Q. Q2. Which analytical techniques are critical for characterizing this compound, and what structural insights do they provide?

A2. Essential techniques include:

Advanced Research Questions

Q. Q3. How does this compound interact with biological targets such as kinases or enzymes, and what methodologies are used to study these interactions?

A3. The compound may inhibit kinases (e.g., p38 MAPK) via:

- Competitive binding : Pyridinyl and ester groups occupy hydrophobic pockets adjacent to ATP-binding sites.

- Hydrogen bonding : Amino groups form interactions with catalytic residues (e.g., Lys53 in p38 MAPK) .

Methodologies : - Surface Plasmon Resonance (SPR) : Measures binding affinity (KD values).

- Molecular Dynamics Simulations : Predicts stability of ligand-target complexes.

- Enzyme Assays : Quantifies inhibition (IC₅₀) using fluorogenic substrates .

Q. Q4. What structural modifications of this compound enhance its bioactivity, and how are these changes evaluated?

A4. Modifications include:

- Substituent Variation : Replacing the methyl ester with ethyl or tert-butyl groups to alter lipophilicity (logP).

- Amino Group Derivatization : Introducing acyl or sulfonamide moieties to improve metabolic stability.

Evaluation Methods : - QSAR Models : Correlate substituent effects with IC₅₀ values.

- Caco-2 Permeability Assays : Assess membrane penetration.

- Microsomal Stability Tests : Measure half-life (t₁/₂) in liver enzymes .

Q. Q5. How can researchers resolve contradictions in activity data across studies involving this compound analogs?

A5. Contradictions often arise from:

- Experimental Variability : Differences in assay conditions (e.g., ATP concentration in kinase assays).

- Structural Isomerism : Pyridinyl vs. pyrazolyl ring substitutions leading to divergent binding modes.

Resolution Strategies : - Meta-Analysis : Normalize data using standardized controls (e.g., staurosporine as a kinase inhibitor reference).

- Crystallographic Overlays : Compare ligand-target binding poses to identify critical interactions .

Methodological Considerations

Q. Q6. What are the best practices for optimizing reaction yields in the synthesis of this compound derivatives?

A6. Optimization strategies include:

Q. Q7. How can researchers validate the stability of this compound under physiological conditions?

A7. Stability assays involve:

- pH-Dependent Degradation : Incubate in buffers (pH 1–9) and analyze via HPLC.

- Plasma Stability Testing : Measure degradation in human plasma at 37°C.

- Forced Degradation Studies : Expose to heat, light, or oxidants to identify breakdown products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.